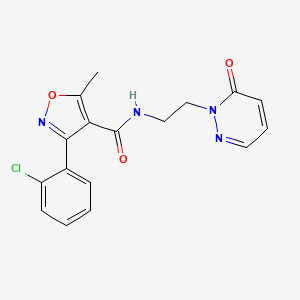
3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O3 and its molecular weight is 358.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which combines an isoxazole ring with chlorophenyl and pyridazine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interactions with biological targets, and potential therapeutic uses.
Structural Characteristics
The molecular formula of the compound is C15H12ClN5O2, and it has a molecular weight of 361.8 g/mol. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its binding affinity to various biological targets.
Preliminary studies indicate that the compound interacts with specific enzymes and receptors, potentially modulating various biological pathways. The structural components facilitate interactions through hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Recent studies have indicated that similar compounds exhibit significant anticancer properties by inducing apoptosis in tumor cells. For example, compounds structurally related to isoxazole derivatives have been shown to sensitize cancer cells to cisplatin, enhancing its efficacy against various cancer types .
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes can lead to alterations in metabolic pathways that are essential for cancer cell survival. This inhibition may be mediated through competitive or non-competitive mechanisms, depending on the target enzyme.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
Case Studies
Several case studies highlight the biological activities associated with compounds similar to This compound :
- Study on Cancer Cell Lines : A study evaluated the effects of related isoxazole derivatives on HCT116 colon cancer cells. The results showed that these compounds induced significant apoptosis through caspase activation and modulation of cell cycle regulators .
- Enzyme Interaction Studies : Research involving docking simulations revealed that certain derivatives bind effectively to targets like ATR (ATM and Rad3-related protein), suggesting a mechanism for their anticancer activity through disruption of DNA damage repair pathways .
Data Table: Biological Activities
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-15(16(21-25-11)12-5-2-3-6-13(12)18)17(24)19-9-10-22-14(23)7-4-8-20-22/h2-8H,9-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVULUFHBXOQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













